

Toxicological Profile of Cartap Hydrochloride in Mammals: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cartap hydrochloride is a synthetic insecticide derived from nereistoxin, a naturally occurring neurotoxin isolated from the marine annelid Lumbriconereis heteropoda.[1] As a nereistoxin analogue, it is primarily used to control chewing and sucking insect pests on a variety of crops, including rice, vegetables, and fruits.[2] Its mode of action involves the blockage of nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects, leading to paralysis and subsequent death.[3] In mammals, Cartap hydrochloride is rapidly metabolized to nereistoxin.[2] This document provides a comprehensive overview of the toxicological profile of Cartap hydrochloride in mammalian species, summarizing key findings on its acute, subchronic, and chronic toxicity, as well as its effects on reproduction, development, genetic material, and the nervous system.

Acute Toxicity

Cartap hydrochloride exhibits moderate acute toxicity in mammals upon oral and dermal exposure. The clinical signs of acute poisoning include nausea, vomiting, salivation, tremors, spasms, and dyspnea.[4] In severe cases, respiratory failure and convulsions may occur.

Table 1: Acute Toxicity of Cartap Hydrochloride in Mammals

Species	Route	Parameter	Value (mg/kg bw)	Reference
Rat (Male)	Oral	LD50	345	
Rat (Female)	Oral	LD50	325	_
Rat	Oral	LD50	200 - 412	-
Mouse	Oral	LD50	165 - 225	-
Monkey	Oral	LD50	100 - 200	-
Rat	Dermal	LD50	> 1000	-
Mouse	Dermal	LD50	> 1000	-
Rat	Inhalation	LC50 (6h)	> 0.54 mg/L	-

Sub-chronic and Chronic Toxicity

Repeated dose studies in rodents have been conducted to evaluate the long-term effects of **Cartap hydrochloride**. In a 2-year feeding study in rats, a No-Observed-Adverse-Effect-Level (NOAEL) of 10 mg/kg/day was established, with reductions in body weight observed at higher doses. Similarly, a 1.5-year study in mice determined a NOAEL of 20 mg/kg bw per day. A two-year chronic toxicity study in monkeys established a NOAEL of 3.0 mg/kg bw/day.

Table 2: Sub-chronic and Chronic Toxicity of Cartap Hydrochloride in Mammals

Species	Duration	Route	NOAEL (mg/kg bw/day)	Key Findings	Reference
Rat	2 years	Oral (diet)	10	Reduction in body weight at higher doses (20 and 40 mg/kg/day). No pathological alterations at the NOAEL.	
Mouse	1.5 years	Oral (diet)	20	No significant adverse effects reported at the NOAEL.	
Monkey	2 years	Oral	3.0	The lowest NOAEL observed in chronic studies.	
Rat	3 months	Oral (diet)	50	No significant changes in urine, blood, and tissues at this dose.	

Carcinogenicity

Long-term carcinogenicity studies have been conducted in rats and mice. In a 2-year feeding study with rats, there was no evidence of a compound-related increase in tumor incidence. The

Food Safety Commission of Japan has also concluded that **Cartap hydrochloride** has no carcinogenicity.

Table 3: Carcinogenicity of Cartap Hydrochloride in Mammals

Species	Duration	Route	Dose Levels Tested	Findings	Reference
Rat	2 years	Oral (diet)	Up to 40 mg/kg bw/day	No marked inter-group differences in tumor incidence.	
Mouse	1.5 years	Oral (diet)	Not specified	No evidence of carcinogenicit y reported.	

Genotoxicity

Cartap hydrochloride has been evaluated for its genotoxic potential in a battery of in vitro and in vivo assays. The results have consistently been negative, indicating a lack of mutagenic and clastogenic activity.

Table 4: Genotoxicity of Cartap Hydrochloride

Assay	System	Results	Reference
Ames Test (S. typhimurium and E. coli)	In vitro	Negative	
DNA Repair Assay (Bacillus subtilis)	In vitro	Negative	
Chromosome Aberration Test (Mouse)	In vivo	Negative	
Chromosome Aberration Test (Rat)	In vivo	Negative	_
Dominant Lethal Test (Mouse)	In vivo	Negative	_

Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies have been conducted in rats and rabbits. In a two-generation reproduction study in rats, no adverse effects on reproductive parameters were observed at dietary levels up to 100 ppm. Developmental toxicity studies in mice and rats did not reveal any teratogenic activity at doses that were not maternally toxic.

Table 5: Reproductive and Developmental Toxicity of Cartap Hydrochloride

Species	Study Type	Route	NOAEL (mg/kg bw/day)	Key Findings	Reference
Rat	2-Generation Reproduction	Oral (diet)	100 ppm (approx. 5 mg/kg bw/day)	No adverse effects on reproduction.	
Rat	Development al Toxicity	Oral (gavage)	50 (Maternal and Development al)	No teratogenic or fetotoxic effects.	
Mouse	Development al Toxicity	Oral (gavage)	50 (Maternal and Development al)	No teratogenic or fetotoxic effects.	
Rabbit	Development al Toxicity	Oral (gavage)	10 (Maternal and Development al)	No teratogenic or fetotoxic effects.	

Neurotoxicity

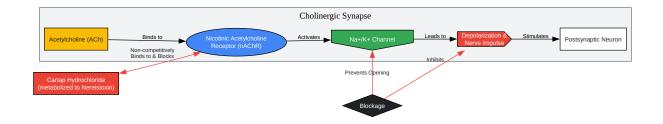
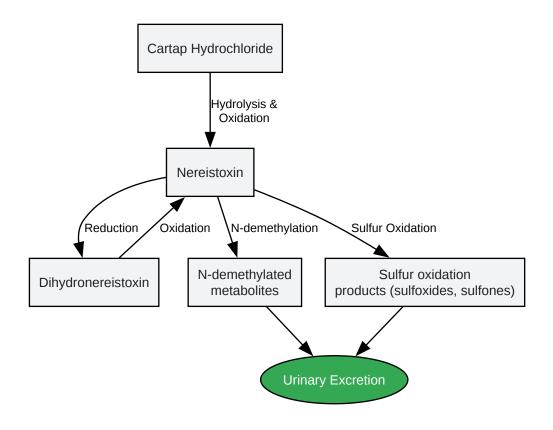

The primary mechanism of **Cartap hydrochloride**'s toxicity is through its action on the nervous system. It functions as a non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs), blocking cholinergic transmission in the central nervous system. An acute neurotoxicity study in rats established a NOAEL of 10 mg/kg bw/day.

Table 6: Neurotoxicity of Cartap Hydrochloride

Species	Study Type	Route	NOAEL (mg/kg bw/day)	Key Findings	Reference
Rat	Acute Neurotoxicity	Oral	10	Based on general pharmacolog y data.	

Signaling Pathway of Cartap Hydrochloride

Click to download full resolution via product page


Caption: Mechanism of Cartap hydrochloride neurotoxicity.

Metabolism and Pharmacokinetics

In mammals, **Cartap hydrochloride** is rapidly absorbed and metabolized. The primary metabolic pathway involves the conversion of Cartap to nereistoxin. Nereistoxin is then further metabolized through hydrolysis of the carbonyl carbon and oxidation of the sulfur atom, with subsequent N-demethylation of thiomethyl derivatives. The metabolites are primarily excreted in the urine, and there is no significant accumulation in tissues.

Metabolic Pathway of Cartap Hydrochloride

Click to download full resolution via product page

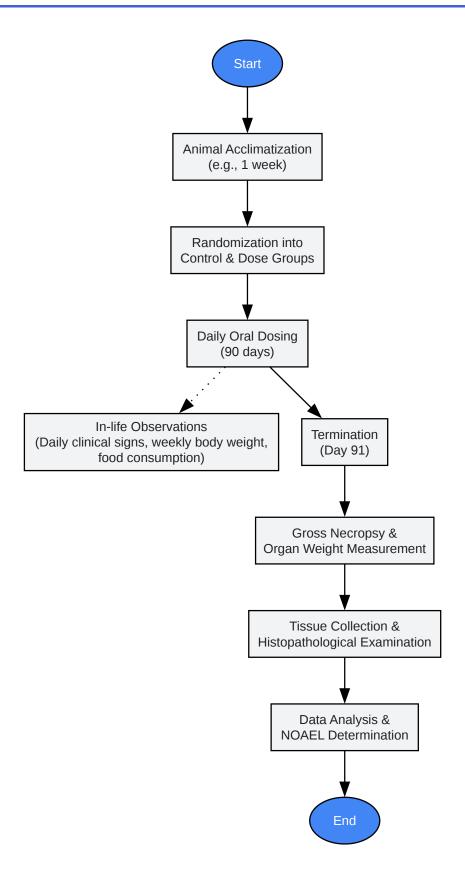
Caption: Metabolic pathway of **Cartap hydrochloride** in mammals.

Experimental Protocols

The toxicological evaluation of **Cartap hydrochloride** has been conducted following standardized international guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

90-Day Sub-chronic Oral Toxicity Study in Rodents (based on OECD 408)

- Test Animals: Typically, young adult rats (e.g., Wistar or Sprague-Dawley strains) are used.
 Animals are randomized into control and treatment groups, with an equal number of males and females in each group.
- Dose Administration: The test substance is administered orally, usually via gavage or mixed in the diet, for 90 consecutive days. At least three dose levels and a concurrent control group are used.



Observations:

- Clinical Signs: Animals are observed daily for any signs of toxicity.
- Body Weight and Food Consumption: Recorded weekly.
- Ophthalmological Examination: Performed before the start of the study and at termination.
- Hematology and Clinical Chemistry: Blood samples are collected at termination for analysis of a comprehensive range of parameters.
- Urinalysis: Conducted at termination.
- Pathology:
 - Gross Necropsy: All animals are subjected to a full gross necropsy.
 - Organ Weights: Key organs are weighed.
 - Histopathology: A comprehensive set of tissues from all animals in the control and highdose groups are examined microscopically. Tissues from lower-dose groups showing treatment-related changes are also examined.
- Data Analysis: Statistical methods are used to analyze the data and determine a No-Observed-Adverse-Effect-Level (NOAEL).

Experimental Workflow for a 90-Day Oral Toxicity Study

Click to download full resolution via product page

Caption: Workflow for a 90-day oral toxicity study.

Conclusion

Cartap hydrochloride exhibits moderate acute toxicity in mammals. Long-term exposure studies have established No-Observed-Adverse-Effect-Levels for chronic toxicity, carcinogenicity, reproductive toxicity, and developmental toxicity. It is not genotoxic. The primary toxicological concern is its neurotoxicity, which is a result of its antagonistic action on nicotinic acetylcholine receptors. The rapid metabolism and excretion of Cartap hydrochloride in mammals limit its potential for bioaccumulation. The comprehensive toxicological data available provide a basis for risk assessment and the establishment of safe exposure levels for this insecticide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. 361. Cartap (Pesticide residues in food: 1976 evaluations) [inchem.org]
- 3. Cartap hydrochloride | C7H16ClN3O2S2 | CID 30913 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. wellbeingintlstudiesrepository.org [wellbeingintlstudiesrepository.org]
- To cite this document: BenchChem. [Toxicological Profile of Cartap Hydrochloride in Mammals: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b6595328#toxicological-profile-of-cartap-hydrochloride-in-mammals]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com